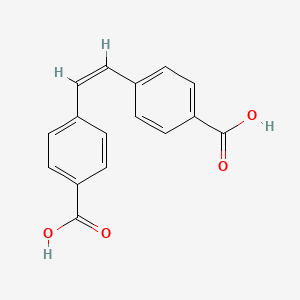

Benzoic acid, 4,4'-(1Z)-1,2-ethenediylbis-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzoic acid is a simple aromatic carboxylic acid which is a common constituent of many natural substances . It is an important precursor for the synthesis of many other organic substances .

Synthesis Analysis

Benzoic acid can be synthesized in the laboratory by the oxidation of toluene with potassium permanganate . Other methods include the Grignard reaction .Molecular Structure Analysis

The molecular formula of benzoic acid is C7H6O2 . It consists of a benzene ring attached to a carboxyl functional group .Chemical Reactions Analysis

Benzoic acid can undergo a variety of reactions. It can form esters with alcohols, amides with amines, and can undergo decarboxylation under certain conditions .Physical And Chemical Properties Analysis

Benzoic acid is a solid at room temperature and has a molecular weight of 122.1213 g/mol . It has a boiling point of 522.2 K and a melting point of 395.2 K .Wissenschaftliche Forschungsanwendungen

Food Additives

Benzoic acid and its sodium and potassium salts are rapidly absorbed after oral administration . They are used as food additives and their toxicity is low . The European Food Safety Authority (EFSA) Panel on Food Additives and Nutrient Sources added to Food (ANS) has concluded that the use of benzoic acid and its sodium and potassium salts as food additives does not raise a concern with respect to genotoxicity .

Co-Crystallization

Benzoic acid is used in co-crystallization processes. In a study, the nucleation and crystal growth kinetics of 2:1 benzoic acid (HBz)–sodium benzoate (NaBz) co-crystallization with or without templates in a solution were analyzed . The results showed that the addition of the dissolved 2:1 or 1:1 HBz–NaBz co-crystals as templating molecules could reduce the critical free energy barrier of 2:1 HBz–NaBz co-crystal during its nucleation .

Drug Design

Benzoic acid is used in rational drug design. In one study, fourteen novel compounds having benzoic acid as acidic head, hydrazone as linker and substituted diaryl sulfanyl/aryl-cyclohexylsulfanyl as a hydrophobic tail were synthesized . These compounds were characterized by physicochemical and spectrophotometric (FTIR, Mass, 1 HNMR and 13 CNMR) analysis .

Safety And Hazards

Eigenschaften

IUPAC Name |

4-[(Z)-2-(4-carboxyphenyl)ethenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h1-10H,(H,17,18)(H,19,20)/b2-1- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBBQDUFLZGOASY-UPHRSURJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\C2=CC=C(C=C2)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 4,4'-(1Z)-1,2-ethenediylbis- | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![D-THREO-CHLORAMPHENICOL, [DICHLOROACETYL-1-14C]](/img/no-structure.png)

![(SP)-(-)-N-Methyl-N-[(1R,2S)-(2-hydroxy-1-methyl-2-phenyl)ethyl]amino-O-aniysylphenylphosphine](/img/structure/B1148403.png)

![4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine](/img/structure/B1148415.png)